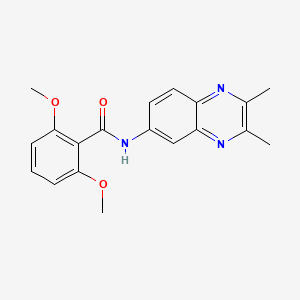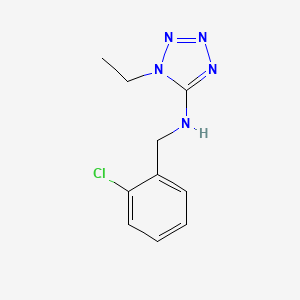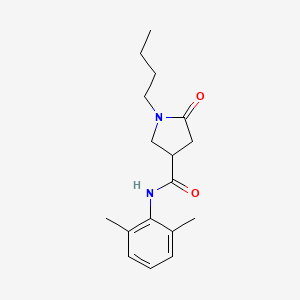
4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Übersicht
Beschreibung
4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as BPTQ, is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. BPTQ is a member of the tetrahydroquinolines family, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This compound also inhibits the expression of the anti-apoptotic protein Bcl-2 and activates the pro-apoptotic protein Bax, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and mitochondrial dysfunction. This compound increases the production of reactive oxygen species, leading to the accumulation of DNA damage and the activation of DNA repair mechanisms. This compound also disrupts mitochondrial function, leading to the release of cytochrome c and the activation of the caspase cascade, which ultimately leads to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. This compound has been shown to exhibit potent activity against various cancer cell lines at low concentrations, making it an attractive compound for further study. Additionally, this compound has low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, this compound has some limitations, including its poor solubility in water and its instability under acidic conditions, which may limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its mechanism of action. One potential direction is the development of new synthetic methods that improve the yield and purity of this compound. Another direction is the investigation of this compound's potential as a drug candidate, including its pharmacokinetics, pharmacodynamics, and toxicity. Finally, the exploration of this compound's mechanism of action may lead to the discovery of new targets for cancer therapy and the development of new anticancer drugs.
Wissenschaftliche Forschungsanwendungen
4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis by regulating the expression of key proteins involved in these processes. Additionally, this compound has been shown to have antiviral activity against hepatitis B virus and human immunodeficiency virus, making it a potential candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
4-(2-butoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-3-11-23-17-10-5-4-7-13(17)14-12-18(22)20-15-8-6-9-16(21)19(14)15/h4-5,7,10,14H,2-3,6,8-9,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEAVOSAIFACJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4419059.png)
![2-(3,4-dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4419065.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4419073.png)

![3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419084.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419085.png)
![3-(3-chlorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4419093.png)


![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419137.png)
![N-[2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B4419139.png)
![4-[1H-indol-3-yl(oxo)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B4419142.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419150.png)